Chrysoeriol-7-O-beta-D-glucoside

Catalog No.
S12788469
CAS No.
M.F
C22H22O11
M. Wt
462.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysoeriol-7-O-beta-D-glucoside

Product Name

Chrysoeriol-7-O-beta-D-glucoside

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3

InChI Key

GAMYVSCDDLXAQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

Chrysoeriol-7-O-glucoside is a natural product found in Santolina chamaecyparissus, Medicago, and other organisms with data available.

Chrysoeriol-7-O-beta-D-glucoside is a flavonoid glycoside, specifically a glycosylated form of chrysoeriol, which is a naturally occurring flavonoid found in various plants. The compound has the molecular formula C22H22O11C_{22}H_{22}O_{11} and a molecular weight of approximately 446.41 g/mol. The structure consists of a chrysoeriol backbone with a beta-D-glucoside moiety attached at the 7-position, which enhances its solubility and bioavailability compared to its aglycone form .

Typical of flavonoids, including:

  • Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, releasing chrysoeriol and glucose.
  • Oxidation: The compound may react with oxidizing agents, leading to the formation of various oxidation products.
  • Reduction: Under reducing conditions, it can be converted to dihydro derivatives.

These reactions are significant for understanding its stability and reactivity in biological systems.

Chrysoeriol-7-O-beta-D-glucoside exhibits various biological activities:

  • Antioxidant Activity: It has been shown to scavenge free radicals and inhibit lipid peroxidation, contributing to its protective effects against oxidative stress .
  • Anti-inflammatory Effects: The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .
  • Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial activity against certain pathogens.

These activities make it a compound of interest in pharmacology and nutraceuticals.

The synthesis of Chrysoeriol-7-O-beta-D-glucoside can be achieved through several methods:

  • Natural Extraction: It can be isolated from plant sources using solvent extraction followed by chromatographic techniques.
  • Chemical Synthesis: Synthetic routes often involve the glycosylation of chrysoeriol using activated sugar donors in the presence of catalysts.
  • Biotransformation: Enzymatic methods using glycosyltransferases can also produce this compound from chrysoeriol and glucose.

Each method has its advantages regarding yield, purity, and environmental impact.

Chrysoeriol-7-O-beta-D-glucoside has several applications:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is used in dietary supplements aimed at promoting health.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic uses in treating inflammatory diseases and oxidative stress-related conditions.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products.

Interaction studies have revealed that Chrysoeriol-7-O-beta-D-glucoside can interact with various biological targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
  • Receptor Modulation: Some studies suggest it can modulate receptors associated with inflammation and pain perception.

These interactions underscore its potential as a therapeutic agent.

Chrysoeriol-7-O-beta-D-glucoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Apigenin 7-O-beta-D-glucosideSimilar backboneExhibits strong anti-inflammatory effects
Luteolin 7-O-beta-D-glucosideSimilar backboneKnown for its neuroprotective properties
Quercetin 3-O-rutinosideDifferent glycosylationPotent antioxidant but less soluble than chrysoeriol
Kaempferol 3-O-rutinosideDifferent glycosylationStrong anticancer properties

Chrysoeriol-7-O-beta-D-glucoside is unique due to its specific glycosylation pattern that enhances solubility and bioactivity compared to other similar compounds.

Extraction and Purification Methodologies

Solvent-Based Isolation Techniques

Natural sources remain the most economical route for multigram recovery. Conventional protocols rely on exhaustive maceration or Soxhlet extraction of dried aerial parts or seeds:

Plant matrixSolvent systemKey parametersCrude yield (% dry wt.)References
Celery seeds80% methanol–water (v/v), ambient, 24 hSeed : solvent 1 : 25 w/v, two cycles2.3% [1]
Chinese celery leavesAcidified methanol (0.1% formic acid) under sono-assisted extraction (30 kHz, 40 min)Solid-to-liquid 1 : 20, 25 °C1.7% [2]
Ajuga chamaepitys herb100% methanol, 4 h reflux1 : 30, 65 °C1.2% [3]

Use of aqueous ethanol above 70% maximizes glycoside diffusion while suppressing chlorophyll co-extraction [2]. Mild acidification (≤0.5% trifluoroacetic acid) stabilizes malonylated analogues that readily decarboxylate under neutral conditions [1].

Chromatographic Separation Protocols

After solvent removal, enrichment employs a two-step chromatographic workflow:

  • Solid-phase extraction (SPE) on C₁₈ cartridges with water–methanol step gradients (10 → 100% v/v). Flavone glycosides elute at 40–60% methanol [3].
  • Preparative reversed-phase HPLC, typically ODS (250 × 21 mm, 10 µm), with linear 25–35% acetonitrile in water (50 min, 8 mL min⁻¹) affords ≥98% purity [3] [2].

Yields up to 110 mg from 2 g dried extract have been reported for parsley leaves using this sequence [3].

Chemical Synthesis Strategies

Glycosylation Reaction Optimization

Early Koenigs–Knorr glycosylations of chrysoeriol failed because neutral promoters (Ag₂CO₃) afforded low reactivity [4]. Recent optimizations include:

DonorCatalyst / BaseSolventTemp.Isolated yieldNotesReferences
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideK₂CO₃ (3 eq.)Dry acetone25 °C, 24 h11% mono-7-glucoside [4]Modified Michael method
Same donorIodine (10 mol %) under microwave (600 W)Acetonitrile90 °C, 10 min52% [5]Short reaction, no pyridine
Glycosyl dithiocarbamate (GDTC) radical donorAIBN, Bu₃SnHToluene80 °C, 2 h47% α-C-glycoside [6]Protection-free route

Key variables influencing O-glycosylation: (1) donor anomeric configuration; (2) leaving group stability; (3) promoter basicity; (4) solvent polarity controlling oxocarbenium formation [7]. Protonic solvents rapidly methylate the 5-hydroxyl, lowering 7-selectivity [4].

Protecting Group Strategies for Hydroxyl Functions

Selective β-D-glucosylation at the C7 phenolic position requires masking of the more nucleophilic 4′-hydroxyl. Effective strategies use:

  • Benzylation of 4′-OH prior to glycosylation, removed by hydrogenolysis after deacetylation (overall 68% yield over four steps) [7].
  • Orthogonal tert-butyldimethylsilyl (TBDMS) protection for the 5-OH, enabling one-pot deprotection with tetrabutylammonium fluoride at 0 °C (90% retention of glycosidic bond) [8].
  • Acetyl migration suppression by installing 3,4-O-benzylidene acetal on the sugar donor, enhancing β-stereoselectivity via neighboring group assistance [9].

Biocatalytic Production Methods

Glycosyltransferase-Mediated Synthesis

Plant UDP-glucose-dependent glycosyltransferases (UGTs) demonstrate high regio-selectivity:

EnzymeSource organismSubstrate preferenceKₘ (µM)k_cat (s⁻¹)ProductReferences
OsUGT706D1Oryza sativaChrysoeriol18 ± 20.477-O-β-D-glucoside [10]
PcGlcTPetroselinum crispumChrysoeriol77 ± 140.0177-O-β-D-glucoside [11]
AgUGT94AX1 (AgApiT)Apium graveolens7-O-glucosyl chrysoeriol81 ± 200.00327-O-β-D-apiosylglucoside (apiin) [12]

High Kcat⁄Km ratios for OsUGT706D1 make it the current benchmark biocatalyst. Assays confirm strict UDP-glucose donor specificity; UDP-galactose or UDP-xylose are not accepted [10].

Microbial Host Systems for Heterologous Expression

Metabolic engineering exploits robust hosts to supply both UDP-glucose and the aglycone:

HostEngineering modificationsTiter of chrysoeriol-7-glucosideFermentation scaleReferences
Escherichia coli BL21Chromosomal integration of OsUGT706D1, overexpression of galU, pgm and glf to boost UDP-glucose38 mg L⁻¹ in 3 L fed-batch48 h [13]
Corynebacterium glutamicum ATCC13869Plasmid pSKSM-YPG expressing promiscuous ydhE plus pgm and galU10.6 mM mixed flavone glucosides (apigenin > chrysoeriol)25 h, 5 L [14]
Deinococcus sp. 43Native pathway; genome encodes multidomain UGTs1.77 × 10⁴ µg kg⁻¹ dry biomassShake flask [15]
Nicotiana benthamiana leaves (transient)Agrobacterium co-infiltration of PAL, CHS, FNS, F3′H, ROMT9 + OsUGT706D126 µg g⁻¹ fresh weight (aglycone dominates)In planta [16]

Supplementation with 0.2% (w/v) L-ascorbic acid suppressed oxidative degradation of the glucoside, increasing titers 1.3-fold in E. coli [17].

Comparative Assessment of Routes

CriterionSolvent extractionChemical synthesisBiocatalytic production
Typical purity achievable98% via prep-HPLC [3]>95% after deprotection [5]85–95% after adsorption resin [13]
Environmental footprintHigh solvent demand; waste methanol [2]Hazardous reagents (Ac₂O, Sn hydrides) [6]Mild aqueous media; minimal solvents [13]
ScalabilityLimited by crop supply seasonal variability [1]Amenable to kg scale but multi-stepFermentor scalable; continuous feed possible [13]
Stereochemical controlNative β-anomerDependent on donor, catalyst [4]Enzyme absolute β-selectivity [10]
Cost driversAgricultural raw materialProtecting group reagentsEnzyme production; feedstock sugars

XLogP3

0.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

462.11621151 g/mol

Monoisotopic Mass

462.11621151 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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